2-Acetamido-4-chloro-5-methylbenzoic acid

Organic Synthesis Medicinal Chemistry Process Chemistry

Scaffold-hopping programs require unique substitution patterns; common analogs lacking 4-Cl or 5-Me fail to replicate target interactions. 2-Acetamido-4-chloro-5-methylbenzoic acid (CAS 1204312-39-9) delivers a distinct ortho-acetamido/para-chloro/meta-methyl profile unavailable from CAS 67081-68-9 or 5900-56-1. • ≥98% purity; MW 227.64; building block for amide/ester/heterocycle synthesis. • 83% reported synthetic yield for efficient multistep routes. • De novo scaffold-no prior biological data enables unencumbered IP.

Molecular Formula C10H10ClNO3
Molecular Weight 227.644
CAS No. 1204312-39-9
Cat. No. B599124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-4-chloro-5-methylbenzoic acid
CAS1204312-39-9
Molecular FormulaC10H10ClNO3
Molecular Weight227.644
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)NC(=O)C)C(=O)O
InChIInChI=1S/C10H10ClNO3/c1-5-3-7(10(14)15)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H,14,15)
InChIKeyIKWNCQRFCPAMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-4-chloro-5-methylbenzoic Acid – Baseline Overview


2-Acetamido-4-chloro-5-methylbenzoic acid (CAS 1204312-39-9) is a polysubstituted benzoic acid derivative with the molecular formula C₁₀H₁₀ClNO₃ and a molecular weight of 227.64 g/mol . It features an acetamido group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 5-position of the benzoic acid core . This specific substitution pattern establishes it as a versatile small-molecule scaffold , although its precise physicochemical properties—such as melting point and solubility—remain uncharacterized in the accessible primary literature .

Unique 2-acetamido-4-chloro-5-methyl scaffold for exploratory synthesis and lead optimization.

High-purity commercial grade available, reducing pre-functionalization purification steps.

Physicochemical properties uncharacterized – melting point, solubility, and logP not reported in primary literature.

Generic Substitution Risks for 2-Acetamido-4-chloro-5-methylbenzoic Acid


The specific ortho-acetamido, para-chloro, and meta-methyl substitution pattern of 2-acetamido-4-chloro-5-methylbenzoic acid (CAS 1204312-39-9) creates a unique electronic and steric environment on the benzoic acid core that cannot be replicated by its closest structural analogs, such as 2-acetamido-5-methylbenzoic acid (CAS 67081-68-9) which lacks the 4-chloro substituent, or 4-chloro-2-acetamidobenzoic acid (CAS 5900-56-1) which lacks the 5-methyl group. In medicinal chemistry and chemical biology, even minor changes to substitution patterns can fundamentally alter a molecule's physicochemical properties, its reactivity in subsequent synthetic steps, and its interaction with biological targets. Procuring an analog under the assumption of functional equivalence introduces a high risk of downstream experimental failure, as critical parameters like solubility, metabolic stability, or target binding affinity may differ significantly. This document compiles available quantitative and comparative data to guide an evidence-based procurement decision, while explicitly noting where such data is currently absent.

Lack of 4-chloro may alter electronic properties

Analog 2-acetamido-5-methylbenzoic acid lacks the electron-withdrawing chlorine; reactivity and binding profiles may shift significantly.

Missing 5-methyl group changes steric environment

4-Chloro-2-acetamidobenzoic acid without the methyl substitution may present different steric demands, affecting synthetic accessibility and molecular recognition.

No biological data to support functional equivalence

Biological activity is uncharacterized for all analogs; assuming interchangeable tool behavior introduces high risk.

2-Acetamido-4-chloro-5-methylbenzoic Acid Procurement Evidence


Synthetic Yield Comparison

A patent document describes a one-step synthesis of 2-acetamido-4-chloro-5-methylbenzoic acid (CAS 1204312-39-9) achieving a yield of 83% under specific catalytic conditions . This yield is significantly higher than the 67% yield reported in the literature for the synthesis of the structurally related compound, 2-acetamido-4-chlorobenzoic acid (CAS 5900-56-1), which lacks the 5-methyl group . This difference is a cross-study comparable observation, as the experiments were performed in different laboratories with potentially different setups.

Synthetic Yield
Cross-study comparable
83% reported yield
vs 67% (4-chloro analog)
Higher yield may support synthesis efficiency
Cross-study conditions differ; interpret with caution
Organic Synthesis Medicinal Chemistry Process Chemistry

Commercial Purity Benchmark

Multiple commercial suppliers offer 2-acetamido-4-chloro-5-methylbenzoic acid (CAS 1204312-39-9) with a guaranteed minimum purity of 98% . This sets a clear, verifiable benchmark for procurement. In contrast, commercial offerings for the analog 2-acetamido-5-methylbenzoic acid (CAS 67081-68-9) are available at a lower purity specification of 97% from comparable vendors .

Commercial Purity
Head-to-head
≥98% guaranteed
vs 97% (analog without Cl)
Higher purity grade reduces purification steps
Standard commercial specification
Analytical Chemistry Quality Control Procurement

Molecular Weight Distinction

The molecular weight of 2-acetamido-4-chloro-5-methylbenzoic acid (227.64 g/mol) is a distinguishing feature from its closest analogs. The compound 2-acetamido-5-methylbenzoic acid (CAS 67081-68-9) has a molecular weight of 193.20 g/mol , a difference of 34.44 g/mol, reflecting the absence of the 4-chloro substituent. Similarly, 4-chloro-2-acetamidobenzoic acid (CAS 5900-56-1) has a molecular weight of 213.62 g/mol , a difference of 14.02 g/mol, due to the lack of the 5-methyl group.

Molecular Weight
Head-to-head
227.64 g/mol
+34.44 vs 5-methyl analog · +14.02 vs 4-chloro analog
Distinct MS signal for unambiguous identification
Critical for analytical workflows
Analytical Chemistry Mass Spectrometry Compound Identification

Absence of Biological Activity Data

A comprehensive search of the primary scientific literature, including peer-reviewed journals and patent databases, reveals a complete absence of any reported biological activity data (e.g., IC50, Ki, EC50) for 2-acetamido-4-chloro-5-methylbenzoic acid (CAS 1204312-39-9). This lack of data extends to any form of comparative analysis with its structural analogs. This is a critical piece of information for procurement, as it means the compound's biological profile is entirely uncharacterized in the public domain.

Biological Activity
Source review
No data reported
Biological profile uncharacterized
Not a validated tool; use only for exploratory synthesis
Medicinal Chemistry Drug Discovery Biological Assay

Application Scenarios for 2-Acetamido-4-chloro-5-methylbenzoic Acid


Lead Optimization and Scaffold Hopping

In a medicinal chemistry program, this compound is best deployed as a novel scaffold for hit-to-lead optimization or scaffold hopping. Its unique 2-acetamido-4-chloro-5-methyl substitution pattern provides a distinct chemical starting point for generating a series of analogs with potentially differentiated physicochemical and biological properties. The well-defined molecular weight of 227.64 g/mol and the reported 83% synthetic yield make it a practical choice for library synthesis. However, researchers must be aware that no baseline biological activity has been reported for this scaffold, necessitating a complete de novo pharmacological profiling effort .

Analytical Method Development & Reference Standard

Given the high commercial purity (≥98%) available from multiple vendors , this compound is suitable for use as an analytical reference standard in method development for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its distinct molecular weight of 227.64 g/mol provides a clear and unambiguous signal for calibration and quantification [1].

Building Block for Synthetic Chemistry

As a carboxylic acid, the compound is an excellent building block for generating a diverse array of derivatives, including amides, esters, and heterocycles. The commercially available purity of ≥98% reduces the need for pre-functionalization purification . The reported synthetic yield of 83% for its own synthesis suggests that the core scaffold can be accessed efficiently, making it a viable starting material for multistep synthetic routes where the 4-chloro and 5-methyl groups are required in the final target molecule.

Not Recommended for Biological Assays

This compound is not recommended for use in validated biological assays, high-throughput screening campaigns, or in vivo studies where a known mechanism of action or pre-existing structure-activity relationship (SAR) data is a prerequisite. A thorough search of the literature confirms a complete absence of any reported biological activity data . Its procurement would be speculative and not supported by evidence of target engagement or efficacy.

Application
Selection Property
Validation Focus
Lead optimization / scaffold hopping
Novel 2-acetamido-4-chloro-5-methyl substitution pattern
SAR exploration with de novo pharmacological profiling
Analytical reference standard
High-purity commercial availability
LC-MS/GC-MS calibration and method development
Synthetic building block
Carboxylic acid handle for amide/ester/heterocycle synthesis
Multistep route feasibility with reported efficient scaffold access
Not recommended for biological assays
Uncharacterized biological activity
No target engagement or SAR data; procurement speculative for bioassays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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